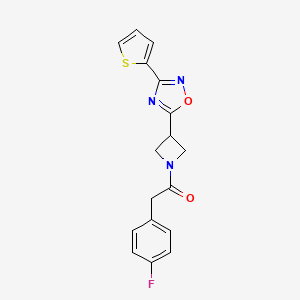
2-(4-Fluorophenyl)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H14FN3O2S and its molecular weight is 343.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-Fluorophenyl)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Key Functional Groups
- Oxadiazole Ring : Known for its diverse biological activities including antimicrobial and anticancer properties.
- Azetidine Moiety : Contributes to the compound's structural uniqueness and potential biological interactions.
- Fluorophenyl Group : Enhances lipophilicity and may influence binding affinity to biological targets.
Antimicrobial Activity
Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives containing the 1,3,4-oxadiazole structure have demonstrated potent activity against various bacterial strains:
| Compound | Activity Against | Reference |
|---|---|---|
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli (MIC < 0.1 µM), S. pneumoniae | |
| 1,3,4-Oxadiazole derivatives | P. aeruginosa (100 times stronger than ampicillin) |
The specific compound may also share similar mechanisms of action with these derivatives, potentially functioning as an inhibitor of bacterial growth through disruption of cell wall synthesis or protein synthesis.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing oxadiazole rings. For example:
- Mechanism of Action : Compounds like those derived from oxadiazoles have been observed to induce apoptosis in cancer cells by activating p53 pathways and increasing caspase activity.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Western blot analysis | MCF-7 (breast cancer) | 10.38 | Apoptosis via p53 activation |
This indicates that the compound may similarly affect cancer cell lines by promoting apoptotic pathways.
Other Pharmacological Effects
The compound's structural components suggest potential activity in various other areas:
- Antiparasitic Activity : Similar oxadiazole derivatives have shown effectiveness against Plasmodium falciparum with IC50 values comparable to standard treatments like chloroquine .
- Cytotoxicity : The presence of the thiophene ring may enhance cytotoxic effects against certain cancer types due to its electron-rich nature which can interact favorably with cellular targets .
Study on Antimicrobial Efficacy
A study conducted on a series of oxadiazole derivatives revealed that compounds with fluorinated phenyl groups exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. The study emphasized structure-activity relationships (SAR), indicating that halogenation significantly boosts antimicrobial efficacy .
Research on Anticancer Properties
In another research project focusing on novel oxadiazole derivatives, it was found that modifications at the phenyl position led to increased potency against various cancer cell lines. The study concluded that further optimization could yield more effective therapeutic agents .
科学的研究の応用
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-Fluorophenyl)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone may possess significant anticancer properties. For instance, derivatives of oxadiazoles have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The incorporation of the thiophene and fluorophenyl groups enhances the biological activity due to their electronic properties.
Antimicrobial Properties
The thiophene ring in the compound is known for its potential antimicrobial activity. Research has demonstrated that thiophene-containing compounds can disrupt bacterial cell membranes or inhibit essential bacterial enzymes . This suggests that this compound could be explored as an antimicrobial agent.
Neuroprotective Effects
There is growing interest in the neuroprotective potential of compounds featuring oxadiazole moieties. Studies indicate that these compounds may protect neuronal cells from oxidative stress and apoptosis, which are critical in neurodegenerative diseases . The specific structural features of this compound could enhance its efficacy in neuroprotection.
Anti-inflammatory Properties
Compounds with similar structures have been investigated for their anti-inflammatory effects. The presence of specific functional groups can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Case Study 1: Anticancer Activity Assessment
In a study published in ACS Omega, researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against various cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer effects .
Case Study 2: Antimicrobial Screening
A recent investigation into thiophene-linked compounds revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to assess the effectiveness of these compounds, with results showing zones of inhibition comparable to standard antibiotics .
特性
IUPAC Name |
2-(4-fluorophenyl)-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c18-13-5-3-11(4-6-13)8-15(22)21-9-12(10-21)17-19-16(20-23-17)14-2-1-7-24-14/h1-7,12H,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXSJDWVXRWSDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













